molecular formula C10H15N5O B7057690 5-[(5-Tert-butyltetrazol-1-yl)methyl]-3-methyl-1,2-oxazole

5-[(5-Tert-butyltetrazol-1-yl)methyl]-3-methyl-1,2-oxazole

Cat. No.: B7057690
M. Wt: 221.26 g/mol
InChI Key: KGCMVPNIVAISOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(5-Tert-butyltetrazol-1-yl)methyl]-3-methyl-1,2-oxazole is a heterocyclic compound that features both tetrazole and oxazole rings These rings are known for their stability and reactivity, making the compound a valuable subject of study in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Tert-butyltetrazol-1-yl)methyl]-3-methyl-1,2-oxazole typically involves the reaction of tert-butyl-substituted precursors with appropriate reagents to form the tetrazole and oxazole rings. One common method involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include the use of palladium(II) acetate as a catalyst, along with a bidentate ligand and a soluble base like triethylamine, under reflux in toluene/acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(5-Tert-butyltetrazol-1-yl)methyl]-3-methyl-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole or oxazole rings are substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

5-[(5-Tert-butyltetrazol-1-yl)methyl]-3-methyl-1,2-oxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 5-[(5-Tert-butyltetrazol-1-yl)methyl]-3-methyl-1,2-oxazole exerts its effects involves interactions with specific molecular targets and pathways. The tetrazole and oxazole rings can interact with enzymes and receptors, modulating their activity. The tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(5-Tert-butyltetrazol-1-yl)methyl]-3-methyl-1,2-oxazole is unique due to the combination of tetrazole and oxazole rings, along with the presence of the tert-butyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(5-tert-butyltetrazol-1-yl)methyl]-3-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c1-7-5-8(16-12-7)6-15-9(10(2,3)4)11-13-14-15/h5H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCMVPNIVAISOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2C(=NN=N2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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